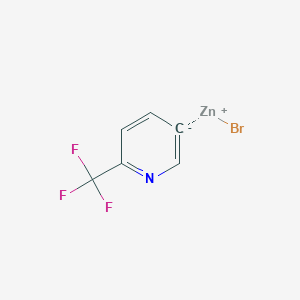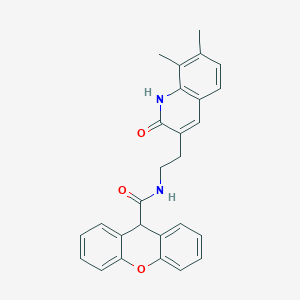
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound that belongs to the class of quinolones. Quinolones are aza-heterocyclic compounds known for their pharmaceutical and biological activities. This compound is notable for its unique structure, which includes a fused benzene ring and a 2(1H)-pyridone moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-9H-xanthene-9-carboxamide often involves reactions with 4-hydroxyquinolin-2(1H)-one. One methodology includes a triethylamine-mediated O-acylation reaction between 8-hydroxyquinolin-2(1H)-one and 4-chlorobenzoyl chloride in acetonitrile at room temperature. This method is known for its clean reaction profile and straightforward procedure.
Industrial Production Methods
the synthesis of related compounds often involves similar reaction conditions and reagents, suggesting that scalable methods could be developed based on existing synthetic routes.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-9H-xanthene-9-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-diones.
Reduction: Reduction reactions can convert the quinoline moiety to its dihydro form.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline and xanthene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can exhibit different tautomeric forms and biological activities.
Aplicaciones Científicas De Investigación
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-9H-xanthene-9-carboxamide has several scientific research applications, including:
Chemistry: Used in the synthesis of related heterocycles, which have unique biological activities.
Biology: Studied for its potential antimicrobial, anti-Alzheimer, antidiabetic, and anti-inflammatory activities.
Medicine: Explored for its potential as a drug candidate in various therapeutic areas.
Industry: Investigated for its applications in material science and molecular biology.
Mecanismo De Acción
The mechanism of action of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- **N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-methoxybenzamide.
- **N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-methoxybenzamide.
- **N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-nitrobenzamide .
Uniqueness
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-9H-xanthene-9-carboxamide is unique due to its combination of a quinoline moiety with a xanthene carboxamide group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C27H24N2O3 |
|---|---|
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C27H24N2O3/c1-16-11-12-18-15-19(26(30)29-25(18)17(16)2)13-14-28-27(31)24-20-7-3-5-9-22(20)32-23-10-6-4-8-21(23)24/h3-12,15,24H,13-14H2,1-2H3,(H,28,31)(H,29,30) |
Clave InChI |
JRCKVJCNNQRCNC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


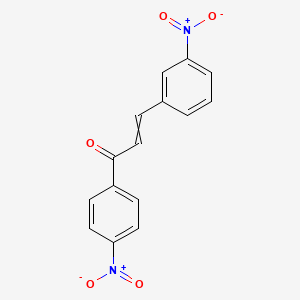
![N-(4-nitrophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B14100483.png)
![3-(2-hydroxy-4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B14100491.png)
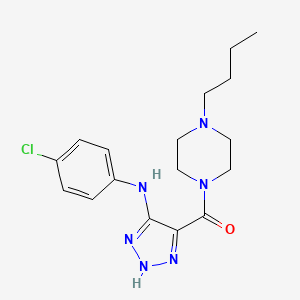
![N-[(furan-2-yl)methyl]-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide](/img/structure/B14100506.png)
![3-[(2,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14100512.png)
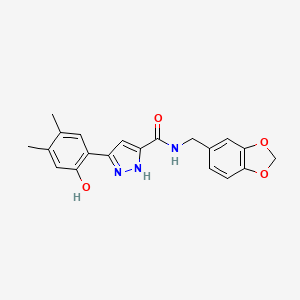
![6-hydroxy-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-nonyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14100523.png)
![1-(4-Tert-butylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100530.png)
![1-[3-(Benzyloxy)phenyl]-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100535.png)
![6-(2-amino-1,3-thiazol-4-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14100544.png)
![(1R,5S)-4-[(2-BroMo-4,5-diMethoxyphenyl)Methyl]-4-[2-[2-(6,6-diMethylbicyclo[3.1.1]hept-2-en-2-yl)ethoxy]ethyl]MorpholiniuM BroMide (1](/img/structure/B14100546.png)
![6-(2-Methoxy-5-methylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14100549.png)
